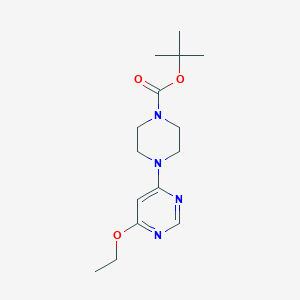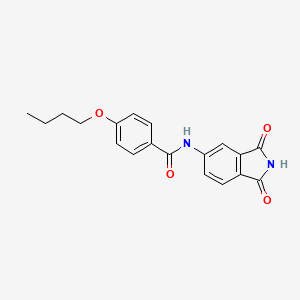
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide, also known as KIRA6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer research. KIRA6 is a potent and selective inhibitor of the NF-κB essential modulator (NEMO) binding domain (NBD) of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the NF-κB pathway.
作用机制
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is a selective inhibitor of the NEMO binding domain (NBD) of the IκB kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and subsequent degradation of IκBα, which is an inhibitor of the NF-κB pathway. Inhibition of the IKK complex by 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide prevents the phosphorylation and degradation of IκBα, leading to the inhibition of the NF-κB pathway.
Biochemical and Physiological Effects:
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis. In addition, 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway in immune cells. 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has also been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis, by inhibiting the activation of the NF-κB pathway in immune cells.
实验室实验的优点和局限性
One advantage of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is its selectivity for the NEMO binding domain (NBD) of the IκB kinase (IKK) complex, which makes it a useful tool for studying the NF-κB pathway. However, one limitation of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide is its poor solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the study of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide in the treatment of various types of cancer and autoimmune diseases. Finally, further studies are needed to elucidate the precise mechanism of action of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide and its effects on other signaling pathways.
合成方法
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide was first synthesized by researchers at the University of Tokyo in 2012. The synthesis of 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide involves a multistep process that includes the preparation of the key intermediate, 4-butoxy-N-(2-nitrophenyl)benzamide, followed by reduction of the nitro group to an amino group, and subsequent coupling with 1,3-dioxoisoindoline-5-carboxylic acid. The final product is obtained through purification by column chromatography.
科学研究应用
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer research. The NF-κB pathway plays a crucial role in the regulation of cell survival, proliferation, and apoptosis, and dysregulation of this pathway has been implicated in the development and progression of various types of cancer. 4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide has been shown to inhibit the activation of the NF-κB pathway in cancer cells, leading to decreased cell proliferation and increased apoptosis.
属性
IUPAC Name |
4-butoxy-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-2-3-10-25-14-7-4-12(5-8-14)17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUBMVKWQKPPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2622057.png)
![2-Chloro-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]acetamide](/img/structure/B2622060.png)
![5-[[(6-Methylsulfanylpyridine-3-carbonyl)amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2622061.png)
![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2622062.png)
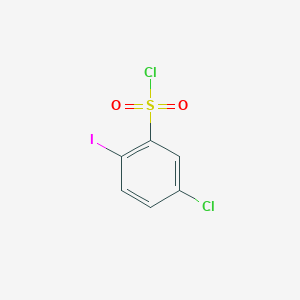
![5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2622064.png)
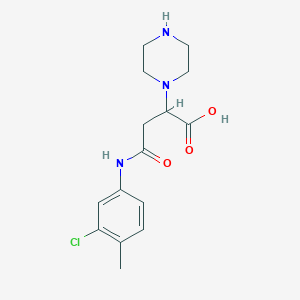
![6-Cyano-N-[[(2S,3R)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2622070.png)
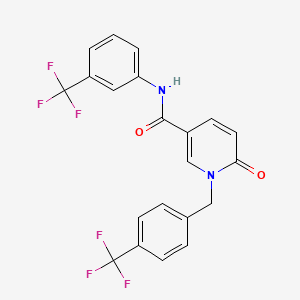

![7-(4-Ethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2622073.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2622074.png)
